Contra-Thermodynamic Synthesis Yield: Terminal Alkene 3-(4-Bromophenyl)-2-methyl-1-propene vs. Thermodynamically Favored Internal Isomer
The Wendlandt group reported a dual catalytic system (cobalt–decatungstate) that converts internal, conjugated alkenes into terminal alkenes under irradiation. In this system, 3-(4-bromophenyl)-2-methyl-1-propene was obtained in 92% isolated yield from its conjugated internal isomer precursor [1]. This demonstrates that, although the terminal isomer is thermodynamically disfavored relative to the internal isomer (estimated ΔG ≈ 2–4 kcal mol⁻¹ for analogous styrenyl systems), the photochemical method can deliver the terminal compound in high yield—whereas traditional thermal or acid-catalyzed methods would overwhelmingly favor the conjugated isomer.
| Evidence Dimension | Isolated yield of terminal alkene from internal alkene precursor |
|---|---|
| Target Compound Data | 92% isolated yield (3-(4-bromophenyl)-2-methyl-1-propene) |
| Comparator Or Baseline | Internal conjugated isomer (1-bromo-4-(2-methylprop-1-enyl)benzene) as starting material; typical thermal equilibration would give <5% terminal isomer |
| Quantified Difference | Yield advantage of >87 percentage points over thermodynamic baseline |
| Conditions | dibromo(dimethylglyoxime)(dimethylglyoximato)cobalt(III), sodium decatungstate, acetone, 20 °C, 18 h, irradiation, inert atmosphere, sealed tube [1] |
Why This Matters
A procurement decision that selects the terminal isomer must recognize that its very availability depends on specialized contra-thermodynamic methodology; substituting the more readily synthesized conjugated isomer would yield a different regioisomer with distinct reactivity in downstream chemistry.
- [1] Occhialini, G.; Palani, V.; Wendlandt, A. E. Catalytic, contra-Thermodynamic Positional Alkene Isomerization. J. Am. Chem. Soc. 2022, 144 (1), 145–152; Supporting Information. View Source
